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Introduction
Dansyllysine, a fluorescent derivative of the amino acid lysine, serves as a versatile probe in

fluorescence microscopy. Its utility stems from the environmentally sensitive fluorescence of the

dansyl group. The fluorescence emission intensity and wavelength maximum of Dansyllysine
are highly dependent on the polarity of its local microenvironment. In aqueous, polar

environments, its fluorescence is relatively weak. However, upon binding to hydrophobic sites,

such as those found in proteins or lipid membranes, it exhibits a significant increase in

fluorescence quantum yield and a blue shift in its emission spectrum. This solvatochromic

property makes Dansyllysine a powerful tool for investigating cellular structures, protein-ligand

interactions, and cell viability.

Physicochemical and Spectroscopic Properties
The functionality of Dansyllysine as a fluorescent probe is dictated by its spectroscopic

properties. These properties, particularly the fluorescence quantum yield and emission

maximum, are heavily influenced by the solvent environment.
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Property Value Reference(s)

Molecular Formula C₁₈H₂₅N₃O₄S

Molecular Weight 383.47 g/mol

Excitation Maximum (λex) ~335 - 340 nm [1]

Emission Maximum (λem)
~450 - 580 nm (solvent

dependent)
[2]

Molar Extinction Coefficient (ε)
~4,300 M⁻¹cm⁻¹ (for Dansyl

group)

Fluorescence Quantum Yield

(Φf)

Varies significantly with solvent

polarity
[3]

Fluorescence Lifetime (τ)
Varies with solvent

environment
[4]

Application 1: Visualization of Cellular Membranes
and Lipid Domains
Dansyllysine's lipophilic nature allows it to readily partition into cellular membranes. Its

fluorescence is significantly enhanced in the hydrophobic environment of the lipid bilayer

compared to the aqueous cytoplasm.[5] This property makes it an excellent stain for visualizing

cell membranes. Furthermore, Dansyllysine has been shown to preferentially accumulate in

cholesterol-depleted regions of membranes, making it a valuable tool for studying lipid domains

and membrane heterogeneity.[1][5]

Quantitative Data: Environmental Sensitivity of
Dansyllysine Fluorescence
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Environment Fluorescence Change Reference(s)

Water
Low fluorescence quantum

yield

Phosphatidylcholine (PC)

membranes

At least 50-fold enhancement

in fluorescence intensity
[1][5]

Membranes with low

cholesterol content (Xch ≤ 0.3)

Stained by aqueous solutions

of Dansyllysine
[1][5]

Membranes with high

cholesterol content (Xch ≥ 0.4)

Not stained by aqueous

solutions of Dansyllysine
[1][5]

Experimental Protocol: Staining of Cellular Membranes
with Dansyllysine
This protocol describes the staining of live or fixed cells with Dansyllysine for visualization of

cellular membranes by fluorescence microscopy.

Materials:

Dansyllysine stock solution (1 mM in DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Cell culture medium

Coverslips or imaging-bottom dishes

Formaldehyde (for fixed cell staining)

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)

Procedure for Live Cell Staining:

Cell Culture: Plate cells on coverslips or imaging-bottom dishes and culture until they reach

the desired confluency.
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Preparation of Staining Solution: Prepare a working solution of Dansyllysine by diluting the

1 mM stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM.

The optimal concentration may vary depending on the cell type and should be determined

empirically.

Staining: Remove the culture medium from the cells and replace it with the Dansyllysine
staining solution.

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unbound

dye.

Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation

wavelength of ~340 nm and collect the emission between 450-550 nm.

Procedure for Fixed Cell Staining:

Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4%

formaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS.

Staining: Incubate the fixed cells with Dansyllysine working solution (5-20 µM in PBS) for

15-30 minutes at room temperature, protected from light.

Washing: Wash the cells three times with PBS.

Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate

mounting medium. Image the cells as described for live-cell imaging.

Experimental Workflow: Membrane Staining
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Workflow for Cell Membrane Staining with Dansyllysine

Preparation

Staining

Imaging

Culture cells on coverslips

Prepare Dansyllysine staining solution

Incubate cells with Dansyllysine

Wash to remove unbound dye

Image with fluorescence microscope

Click to download full resolution via product page

Workflow for Dansyllysine membrane staining.

Application 2: Protein-Ligand Binding Studies using
Fluorescence Polarization
The increase in fluorescence polarization of Dansyllysine upon binding to a larger molecule,

such as a protein, provides a robust method for quantifying protein-ligand interactions.[6] In

solution, the small Dansyllysine molecule rotates rapidly, resulting in low fluorescence

polarization. When bound to a much larger protein, its rotation is significantly slowed, leading to
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a higher degree of fluorescence polarization. This change can be used to determine binding

affinities (Kd).

Quantitative Data: Binding Affinities of Dansylated
Ligands
While specific Kd values for Dansyllysine with a wide range of proteins are not readily

available in a single database, the following table provides examples of binding affinities for

dansylated amino acids with Human Serum Albumin (HSA), a common model protein for such

studies.

Dansylated Ligand
Binding Site on
HSA

Dissociation
Constant (Kd)

Reference(s)

Dansyl-l-asparagine Drug Site 1 ~ µM range

Dansyl-l-

phenylalanine
Drug Site 2 ~ µM range

Dansyl-l-sarcosine Drug Site 2 ~ µM range

Experimental Protocol: Fluorescence Polarization Assay
for Protein-Ligand Binding
This protocol outlines a method to determine the binding affinity of a protein to Dansyllysine
using fluorescence polarization.

Materials:

Purified protein of interest

Dansyllysine stock solution (1 mM in DMSO)

Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

Black, non-binding microplates (e.g., 96- or 384-well)

Plate reader with fluorescence polarization capabilities
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Procedure:

Determination of Optimal Dansyllysine Concentration:

Prepare a serial dilution of Dansyllysine in the assay buffer (e.g., from 1 µM to 1 nM).

Measure the fluorescence intensity and polarization of each concentration.

Select the lowest concentration of Dansyllysine that provides a stable and robust

fluorescence signal (typically at least 3-fold above the buffer background). This

concentration should ideally be well below the expected dissociation constant (Kd).

Binding Assay:

To each well of the microplate, add a fixed concentration of Dansyllysine (determined in

the previous step).

Add increasing concentrations of the protein to the wells.

Include control wells with only Dansyllysine in buffer (for minimum polarization) and wells

with Dansyllysine and the highest concentration of protein (for maximum polarization).

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding

equilibrium (e.g., 30 minutes; this may need optimization).

Data Acquisition and Analysis:

Measure the fluorescence polarization (in millipolarization units, mP) of each well using

the plate reader.

Plot the change in fluorescence polarization as a function of the protein concentration.

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Experimental Workflow: Fluorescence Polarization
Assay
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Workflow for Fluorescence Polarization Binding Assay

Assay Setup

Measurement

Data Analysis
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Add fixed Dansyllysine and varying protein concentrations to microplate
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Measure fluorescence polarization
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Workflow for protein-ligand binding assay.

Application 3: Assessment of Cell Viability and
Apoptosis by Flow Cytometry
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Dansyllysine can be used as a viability dye in flow cytometry. Live cells with intact membranes

exclude the dye, while cells with compromised membranes, a hallmark of late apoptosis and

necrosis, will take it up and exhibit increased fluorescence. When used in conjunction with a

marker for early apoptosis, such as Annexin V, Dansyllysine can help to differentiate between

live, early apoptotic, and late apoptotic/necrotic cell populations.[7][8][9]

Quantitative Data: Flow Cytometry Analysis of
Apoptosis
The following table illustrates the expected staining patterns in a dual-staining experiment with

Annexin V-FITC and Dansyllysine.

Cell Population Annexin V-FITC Staining Dansyllysine Staining

Live Cells Negative Negative

Early Apoptotic Cells Positive Negative

Late Apoptotic/Necrotic Positive Positive

Experimental Protocol: Apoptosis Assay using
Dansyllysine and Annexin V
This protocol describes a method for the quantitative analysis of apoptosis using dual staining

with Annexin V-FITC and Dansyllysine, followed by flow cytometry.

Materials:

Cells to be analyzed

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Binding Buffer)

Dansyllysine stock solution (1 mM in DMSO)

Propidium Iodide (PI) or 7-AAD (as a standard viability dye for comparison, optional)

FACS tubes
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Flow cytometer

Procedure:

Cell Preparation: Induce apoptosis in your cell population using the desired method. Include

a negative control (untreated cells).

Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them once with

cold PBS.

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.

Staining:

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-5 µL of Dansyllysine
stock solution (the optimal concentration of Dansyllysine should be determined

empirically).

Gently vortex the cells.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately.

Use the appropriate laser and filter settings for FITC (Excitation: 488 nm, Emission: ~530

nm) and Dansyllysine (Excitation: ~340 nm, Emission: ~500 nm). Note that UV excitation

is required for Dansyllysine, which may not be available on all cytometers. If a UV laser is

not available, a violet laser might provide some excitation, but this needs to be optimized.

Experimental Workflow: Flow Cytometry for Apoptosis
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Workflow for Apoptosis Analysis by Flow Cytometry

Cell Preparation

Staining

Analysis
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Harvest and wash cells

Resuspend in Binding Buffer

Add Annexin V-FITC and Dansyllysine

Incubate in the dark

Analyze by flow cytometry
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Workflow for apoptosis analysis.

Conclusion
Dansyllysine is a versatile and environmentally sensitive fluorescent probe with broad

applications in fluorescence microscopy. Its ability to report on the hydrophobicity of its

surroundings makes it a valuable tool for visualizing cellular membranes, studying lipid
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domains, quantifying protein-ligand interactions, and assessing cell viability. The protocols

provided herein serve as a foundation for researchers to design and implement a variety of

fluorescence-based assays. As with any fluorescent probe, careful optimization of experimental

conditions is crucial for obtaining reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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